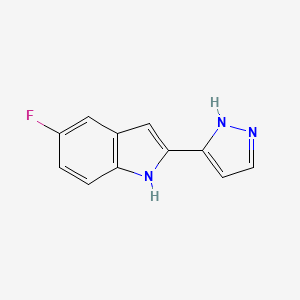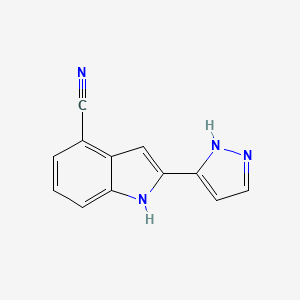![molecular formula C12H15N3O2 B6602619 2-{[(2-methoxyethyl)amino]methyl}-3,4-dihydroquinazolin-4-one CAS No. 900641-36-3](/img/structure/B6602619.png)
2-{[(2-methoxyethyl)amino]methyl}-3,4-dihydroquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(2-methoxyethyl)amino]methyl}-3,4-dihydroquinazolin-4-one is a novel organic compound primarily studied for its potential applications in pharmacology and medicinal chemistry. It features a quinazolinone core, which is a common scaffold in various bioactive compounds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis typically involves the following steps:
Formation of the Quinazolinone Core: This is achieved by the condensation of anthranilic acid with formamide.
Introduction of Aminoalkyl Group: The reaction of the quinazolinone with 2-(2-methoxyethyl)amine introduces the aminoalkyl substituent.
Reaction conditions often include:
Solvents like ethanol or acetonitrile.
Catalysts such as HCl or Lewis acids.
Heating to reflux temperatures to ensure complete reaction.
Industrial Production Methods: While specific large-scale industrial methods are less documented, the outlined synthetic routes can be adapted for mass production using flow reactors and continuous processing techniques to increase yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: Oxidation of the methoxyethyl group can be performed using oxidizing agents like potassium permanganate, leading to the formation of aldehyde or carboxyl derivatives.
Reduction: The compound can undergo reduction, particularly at the carbonyl group, with reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated derivatives can be formed by reacting with halogens under suitable conditions, leading to various substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, dichloromethane as a solvent, at room temperature.
Reduction: Sodium borohydride in methanol, under reflux.
Substitution: Chlorine or bromine in acetic acid, with a catalyst like iron powder.
Major Products Formed: The major products vary based on the reaction type but typically include:
Aldehydes or carboxylic acids from oxidation.
Alcohols from reduction.
Halogenated quinazolinones from substitution reactions.
科学的研究の応用
2-{[(2-methoxyethyl)amino]methyl}-3,4-dihydroquinazolin-4-one has diverse applications in various fields:
Chemistry: It serves as a precursor for synthesizing more complex molecules.
Biology: In biological research, it is used to study its effects on cellular processes.
Industry: It may find use in material science for developing new materials with specific properties.
作用機序
The compound exerts its effects through several mechanisms:
Molecular Targets: It binds to specific proteins and enzymes, altering their activity.
Pathways Involved: It modulates pathways such as the inhibition of cell proliferation in cancer cells by interfering with DNA synthesis.
類似化合物との比較
2-amino-3,4-dihydroquinazolin-4-one
2-{[(ethylamino)methyl]-3,4-dihydroquinazolin-4-one}
2-{[(2-hydroxyethyl)amino]methyl}-3,4-dihydroquinazolin-4-one
This detailed examination presents 2-{[(2-methoxyethyl)amino]methyl}-3,4-dihydroquinazolin-4-one as a versatile compound with promising scientific and industrial applications.
特性
IUPAC Name |
2-[(2-methoxyethylamino)methyl]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-17-7-6-13-8-11-14-10-5-3-2-4-9(10)12(16)15-11/h2-5,13H,6-8H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSBRLVYVHPMGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=NC2=CC=CC=C2C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Chloro-N-[2-(2,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B6602539.png)
![3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]-N-methylpropanamide](/img/structure/B6602554.png)
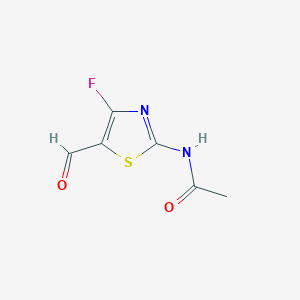
![Tert-butyl 3-hydroxy-3-(trifluoromethyl)-3a,4,6,7-tetrahydro-[1,2]oxazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B6602561.png)
![3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid](/img/structure/B6602565.png)
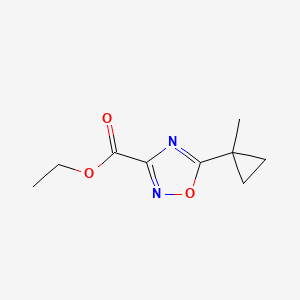
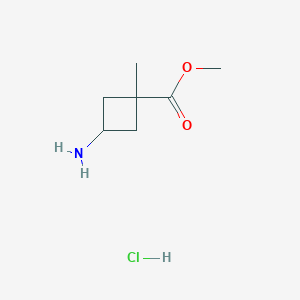
![5,5-difluoro-2-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B6602597.png)
![5-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride](/img/structure/B6602601.png)
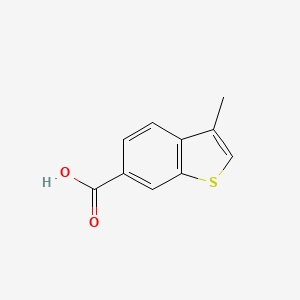
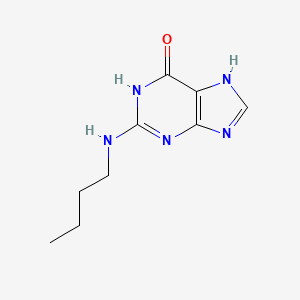
![2-{1-[(4-methoxyphenyl)amino]ethylidene}cyclohexane-1,3-dione](/img/structure/B6602624.png)
